N-mesityl-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide
Overview
Description
N-mesityl-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide, commonly known as MMB-CHMINACA, is a synthetic cannabinoid that belongs to the indazole family. It is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. MMB-CHMINACA was first synthesized in 2014 and has since gained popularity among recreational drug users due to its high potency and availability.
Mechanism of Action
MMB-CHMINACA exerts its effects by binding to the CB1 receptor, which is primarily expressed in the brain and central nervous system. This binding activates the receptor and triggers a cascade of biochemical events that lead to the release of neurotransmitters such as dopamine and serotonin. These neurotransmitters are responsible for the euphoric and psychoactive effects of MMB-CHMINACA.
Biochemical and Physiological Effects:
MMB-CHMINACA has been found to produce a range of biochemical and physiological effects in animal studies. These include increased locomotor activity, decreased body temperature, and reduced pain sensitivity. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
MMB-CHMINACA has several advantages as a research tool, including its high potency and selectivity for the CB1 receptor. However, it also has several limitations, including its potential for abuse and the lack of long-term safety data. Researchers should exercise caution when working with MMB-CHMINACA and follow appropriate safety protocols.
Future Directions
There are several future directions for research on MMB-CHMINACA. These include further studies on its pharmacological properties and potential therapeutic applications, as well as investigations into its long-term safety and potential for abuse. Additionally, there is a need for the development of more selective and safer synthetic cannabinoids for use in research and clinical settings.
Scientific Research Applications
MMB-CHMINACA has been extensively studied for its pharmacological properties and potential therapeutic applications. It has been found to have a high affinity for the CB1 receptor and a moderate affinity for the CB2 receptor. This makes it a potential candidate for the treatment of various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia.
properties
IUPAC Name |
2-[1-[(2-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-15-11-16(2)21(17(3)12-15)24-20(26)14-28-22-23-9-10-25(22)13-18-7-5-6-8-19(18)27-4/h5-12H,13-14H2,1-4H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBBYDMLLZHUGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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